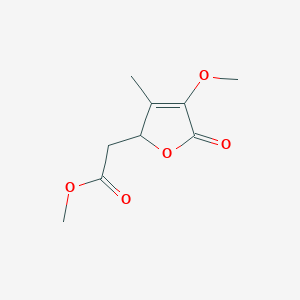
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate is an organic compound with a complex structure that includes a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can also enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)propanoate
- Ethyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate
Uniqueness
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its furan ring and ester functional group make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-3-methyl-5-oxo-2H-furan-2-yl)acetate |
InChI |
InChI=1S/C9H12O5/c1-5-6(4-7(10)12-2)14-9(11)8(5)13-3/h6H,4H2,1-3H3 |
InChI Key |
OPANUDBJFCIYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















